cis VH 032, amine dihydrochloride
Overview
Description
“Cis VH 032, amine dihydrochloride” is a research tool used in Cell Biology, Pharmacology, and Ion channels . It is a negative control for the functionalized VHL ligand VH 032, amine . It is also known as (S,S,S)-AHPC .
Molecular Structure Analysis
The chemical formula of “cis VH 032, amine dihydrochloride” is C22H32Cl2N4O3S . The molecular weight is 503.48 g/mol . The exact mass is 502.16 .Scientific Research Applications
Host-Guest Interactions
- Stabilization of cis-Stilbene Derivatives : cis-Diaminostilbene dihydrochloride, encapsulated in cucurbit[7]uril, resists spontaneous isomerization to the trans isomer at room temperature due to strong host-guest interactions. This includes hydrogen bonds between the protonated amine termini of the guest and the portal oxygen atoms of the host, demonstrating the compound's potential in stable molecular configurations (Choi et al., 2003).
Coordination Chemistry and Catalysis
- Cobalt(III) Complexes Formation : cis VH 032, amine dihydrochloride, forms kinetically preferred cis isomers in coordination with cobalt(III) complexes. These complexes rearrange to form stable trans isomers, indicating the compound's utility in the study of isomeric distribution and catalysis (Aullón et al., 2006).
Structural Studies and Crystallography
- Crystal Structures of Ruthenium and Platinum Complexes : cis-[Ru(bipy)2(NH2CH2Ph)2][PF6]2·0.5MeOH and similar complexes involving cis VH 032, amine dihydrochloride, have been structurally analyzed, contributing to the understanding of molecular geometries in coordination compounds (Griffith et al., 1998).
Isomerization Studies
- Isomeric Stability in Platinum Complexes : cis- and trans-Pt(amine)2I2 complexes, including cis VH 032, amine dihydrochloride, have been studied for isomeric stability and structural properties. This research is essential for understanding the behavior of such compounds in various conditions (Rochon & Buculei, 2004).
Chemical Kinetics and Mechanisms
- Reaction Kinetics with cis-Aconityl Anhydride : cis VH 032, amine dihydrochloride, shows certain reactions when added to cis-aconityl anhydride. Understanding these reactions is crucial for developing water-soluble polymers and other biomedical applications (Dinand et al., 2002).
Solvothermal Synthesis
- Formation of CuInSe2 in Toluene : Alkyl amines, including cis VH 032, amine dihydrochloride, are used as reducing agents in the solvothermal synthesis of polycrystalline CuInSe2 in toluene. This research contributes to the development of semiconductor materials (Chang et al., 2011).
Safety And Hazards
Future Directions
As a research tool, “cis VH 032, amine dihydrochloride” has potential applications in the study of Cell Biology, Pharmacology, and Ion channels . Its ability to inhibit the activity of ion channels by binding to the ligand-binding site suggests that it could be used in future research to understand the role of these channels in various biological processes.
properties
IUPAC Name |
(2S,4S)-1-[(2S)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3S.2ClH/c1-13-18(30-12-25-13)15-7-5-14(6-8-15)10-24-20(28)17-9-16(27)11-26(17)21(29)19(23)22(2,3)4;;/h5-8,12,16-17,19,27H,9-11,23H2,1-4H3,(H,24,28);2*1H/t16-,17-,19+;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SADPMNNWFOJMCY-YQOKSLHFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)N)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@@H](CN3C(=O)[C@H](C(C)(C)C)N)O.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H32Cl2N4O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
503.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis VH 032, amine dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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